molecular formula C12H15ClN2O B3341055 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine CAS No. 1019372-03-2

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine

Cat. No.: B3341055
CAS No.: 1019372-03-2
M. Wt: 238.71 g/mol
InChI Key: SZJMOBJLNCPSDE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a 2-chloro-4-pyridylcarbonyl group and a methyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: N-oxides or other oxidized forms.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine
  • 1-(2-Chloro-4-pyridylcarbonyl)-3-methylpiperidine

Comparison: 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-14-11(13)8-10/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMOBJLNCPSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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